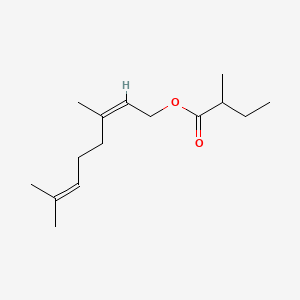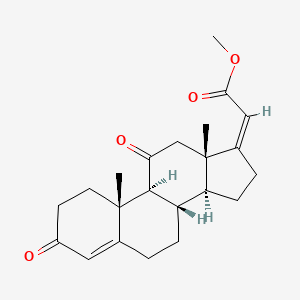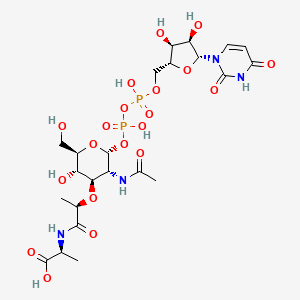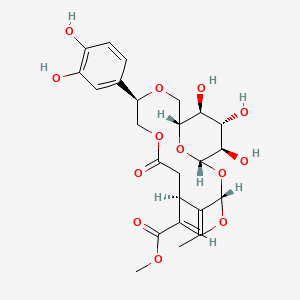![molecular formula C42H82NO6P B1234128 [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate](/img/structure/B1234128.png)
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of sphingosine-1-phosphate, which is involved in cellular signaling and regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the sphingosine backbone, followed by the introduction of the tetracos-15-enoyl group through amide bond formation. The final step involves the phosphorylation of the hydroxyl group to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds within the compound, converting them into single bonds.
Substitution: The amide and phosphate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific receptors on the cell surface, such as sphingosine-1-phosphate receptors. These interactions trigger various intracellular signaling pathways that regulate cellular functions, including proliferation, migration, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide-1-phosphate: Another sphingolipid involved in cellular signaling.
Lysophosphatidic acid: A lipid mediator with overlapping signaling pathways.
Uniqueness
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate is unique due to its specific structural features, such as the tetracos-15-enoyl group and the dihydrogen phosphate ester. These features confer distinct biochemical properties and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C42H82NO6P |
|---|---|
Poids moléculaire |
728.1 g/mol |
Nom IUPAC |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C42H82NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44H,3-16,19-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48)/b18-17-,37-35+/t40-,41+/m0/s1 |
Clé InChI |
RURFWJXZZZCIOZ-KPEYJIHVSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)

![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B1234052.png)


![(2S,5R,6R)-6-[[2-[[2-(4-formylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1234059.png)



![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)

